8beta-Tigloyloxyreynosin 8beta-Tigloyloxyreynosin 8beta-Tigloyloxyreynosin is a natural product found in Liatris laevigata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20672911
InChI: InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+/t13-,14-,15-,16-,17+,20+/m1/s1
SMILES:
Molecular Formula: C20H26O5
Molecular Weight: 346.4 g/mol

8beta-Tigloyloxyreynosin

CAS No.:

Cat. No.: VC20672911

Molecular Formula: C20H26O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

8beta-Tigloyloxyreynosin -

Specification

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
IUPAC Name [(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+/t13-,14-,15-,16-,17+,20+/m1/s1
Standard InChI Key FDDKULNHLFGRDK-TXHJDUPMSA-N
Isomeric SMILES C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@@H](CCC(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)C
Canonical SMILES CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Identification

8beta-Tigloyloxyreynosin is defined by its IUPAC name:

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-4-yl) (E)-2-methylbut-2-enoate\text{(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-4-yl) (E)-2-methylbut-2-enoate}

Its stereochemistry is encoded in the SMILES notation:

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C\text{C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C}

The compound’s identity is confirmed through advanced analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number80368-31-6
Molecular FormulaC20H26O5\text{C}_{20}\text{H}_{26}\text{O}_5
Molecular Weight346.4 g/mol
Exact Mass346.17802393 g/mol
IUPAC NameSee above
InChI KeyFDDKULNHLFGRDK-TXHJDUPMSA-N

Stereochemical Configuration

The compound’s bioactivity is tightly linked to its stereochemistry, which includes multiple chiral centers. X-ray crystallography and circular dichroism (CD) analyses reveal a trans-fused bicyclic system with the tigloyloxy group at the C-8β position . This configuration enhances molecular rigidity, facilitating interactions with hydrophobic binding pockets in target proteins.

Physicochemical Properties

Solubility and Lipophilicity

Table 2: Key Physicochemical Parameters

ParameterValueSource
Topological Polar Surface Area72.80 Ų
Rotatable Bonds2
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis and Structural Derivatives

Natural Extraction Methods

The compound is primarily isolated from Artemisia species via ethanol extraction followed by silica gel chromatography . Yields range from 0.002–0.005% (w/w), necessitating improved purification protocols.

Synthetic Approaches

Total synthesis remains elusive due to stereochemical complexity. Semi-synthetic routes involve:

  • Esterification: Coupling of reynosin with tiglic acid using N,N'-dicyclohexylcarbodiimide (DCC).

  • Lactonization: Acid-catalyzed cyclization of hydroxy acids at 80°C.

Analytical and Characterization Techniques

Spectroscopic Methods

  • 1H NMR^1\text{H NMR}: Distinct signals at δ 5.78 (H-13, tiglate vinyl proton) and δ 6.25 (H-3, lactone proton) .

  • 13C NMR^{13}\text{C NMR}: Carbonyl resonances at δ 170.2 (tiglate ester) and δ 176.9 (lactone) .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 methanol-water) achieves baseline separation with a retention time of 12.3 minutes.

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